
Hydrocortisone cypionate
描述
醋酸氢化可的松是一种合成的糖皮质激素皮质类固醇和皮质类固醇酯。它通常因其抗炎和免疫抑制特性而被使用。 该化合物对于治疗各种对皮质类固醇反应的皮肤病的炎症和瘙痒表现以及内分泌疾病(如肾上腺功能不全和阿狄森病)至关重要 .
准备方法
醋酸氢化可的松是通过氢化可的松醇与环戊基丙酸衍生物缩合而合成的 . 醋酸氢化可的松的工业生产涉及高效液相色谱法,以确保该化合物的纯度和稳定性。 该工艺避免了使用加热柱,而加热柱通常在其他方法中是必需的 .
化学反应分析
Metabolic Reactions
Hydrocortisone cypionate acts as a prodrug, undergoing enzymatic hydrolysis in vivo to release active hydrocortisone. Key metabolic pathways include:
Table 2: Metabolic pathways and enzymes
Reaction | Enzyme System | Metabolite | Bioactivity Impact |
---|---|---|---|
Ester hydrolysis | Esterases (plasma/liver | Hydrocortisone | Activation of glucocorticoid activity |
CYP3A4-mediated oxidation | Hepatic CYP3A4 | 6β-Hydroxyhydrocortisone | Reduced activity |
11β-HSD conversion | 11β-HSD1/2 | Cortisone | Inactivation |
The hydrolysis reaction :
This step is critical for bioavailability, with studies showing near-complete conversion in human plasma ( ).
Stability and Degradation
This compound demonstrates pH-dependent stability:
Table 3: Degradation kinetics under varying conditions
Analytical studies using reversed-phase HPLC confirmed that degradation follows first-order kinetics under acidic and alkaline conditions ( ).
Analytical Characterization
Key physicochemical parameters influencing reactivity:
Table 4: Physicochemical properties
Parameter | Value | Method | Reference |
---|---|---|---|
pKa | 12.33 ± 0.70 | Predicted computational model | |
LogP | 3.82 | Experimental determination | |
Aqueous solubility | 0.12 mg/mL (25°C) | Shake-flask method |
The ester’s lipophilicity (LogP = 3.82) enhances membrane permeability but reduces water solubility, necessitating formulation as an oral suspension ( ).
科学研究应用
Endocrine Disorders
Adrenal Insufficiency Treatment:
Hydrocortisone cypionate is commonly used to manage adrenal insufficiency, particularly conditions like Addison’s disease and congenital adrenal hyperplasia (CAH). In CAH, patients require glucocorticoid replacement therapy to compensate for the lack of cortisol production. This compound's extended release formulation allows for less frequent dosing compared to traditional hydrocortisone formulations, improving patient compliance and stability in hormone levels .
Pharmacokinetics:
The pharmacokinetic properties of this compound allow for effective management of adrenal insufficiency. Studies show that its bioavailability and half-life support sustained therapeutic effects, making it suitable for long-term use in patients requiring glucocorticoid therapy .
Dermatological Applications
Treatment of Inflammatory Skin Conditions:
this compound is effective in treating various corticosteroid-responsive dermatoses, including eczema, psoriasis, and dermatitis. Its anti-inflammatory properties help reduce symptoms such as itching and redness. Topical formulations are often preferred due to their localized effects and reduced systemic side effects .
Immunosuppressive Therapy
Management of Autoimmune Disorders:
The immunosuppressive effects of this compound make it beneficial in treating autoimmune conditions such as lupus and rheumatoid arthritis. By inhibiting the production of pro-inflammatory cytokines, it helps control disease activity and alleviate symptoms associated with these disorders .
Pharmacological Mechanism
This compound exerts its effects by binding to the glucocorticoid receptor, leading to the modulation of gene expression involved in inflammation and immune response. This mechanism includes the suppression of cytokine production and inhibition of leukocyte migration, which are crucial in managing inflammatory conditions .
Case Studies and Clinical Evidence
Case Study 1: Congenital Adrenal Hyperplasia
A clinical report highlighted the successful management of a pediatric patient with salt-wasting CAH using a compounded this compound suspension. The transition from oral tablets to the suspension resulted in improved growth metrics and decreased Cushingoid features over time .
Case Study 2: Efficacy in Dermatitis
In a cohort study involving patients with chronic dermatitis, treatment with this compound showed significant improvement in skin lesions compared to baseline measurements. Patients reported reduced pruritus and inflammation after consistent use over several weeks .
Safety Profile and Considerations
While this compound is generally well-tolerated, potential side effects include adrenal suppression, weight gain, and increased susceptibility to infections due to its immunosuppressive nature. Monitoring is essential for long-term users to mitigate risks associated with prolonged glucocorticoid therapy .
作用机制
醋酸氢化可的松通过与胞质糖皮质激素受体结合发挥作用。 受体-配体复合物随后转运到细胞核中,在那里它与靶基因启动子区域的糖皮质激素反应元件结合 . 这种结合调节参与各种生理过程的基因的表达,包括炎症、免疫反应和代谢 .
相似化合物的比较
醋酸氢化可的松在糖皮质激素中是独一无二的,因为它具有特定的酯结构,这增强了它的稳定性和生物利用度。 类似化合物包括:
- 琥珀酸氢化可的松
- 醋酸甲羟孕酮
- 睾酮内酯
- 醋酸脱氧皮质酮
- 丙酸氢化可的松
生物活性
Hydrocortisone cypionate is a synthetic glucocorticoid that has been utilized in various therapeutic contexts due to its potent biological activity. This article provides a comprehensive overview of its biological mechanisms, pharmacokinetics, clinical applications, and relevant case studies.
This compound functions primarily through interaction with the glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates into the nucleus, where it modulates gene expression. This modulation includes:
- Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines such as IL-1, IL-2, and TNF-alpha, thereby reducing inflammation and immune responses .
- Metabolic Regulation : It plays a crucial role in glucose metabolism and can influence fat distribution, muscle mass, and overall energy homeostasis .
- Immunosuppressive Properties : By limiting T cell proliferation and B cell activity, this compound reduces humoral immunity, making it useful in autoimmune conditions .
2. Pharmacokinetics
This compound exhibits distinct pharmacokinetic properties:
- Absorption : Following intramuscular administration, it is rapidly absorbed into systemic circulation.
- Half-life : The elimination half-life is approximately 58 minutes, necessitating multiple daily doses to maintain therapeutic levels .
- Metabolism : It undergoes hepatic metabolism primarily through conjugation with glucuronic acid and sulfate .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Absorption | Rapid post-injection |
Half-life | 58 minutes |
Bioavailability | Varies with formulation |
Metabolism | Hepatic (glucuronidation) |
3. Clinical Applications
This compound is indicated for various conditions including:
- Adrenal Insufficiency : Used in replacement therapy for patients with adrenal insufficiency.
- Autoimmune Disorders : Effective in managing conditions like rheumatoid arthritis and lupus due to its immunosuppressive effects.
- Allergic Reactions : Provides relief from severe allergic responses.
Case Study 1: Iatrogenic Cushing Syndrome
A reported case involved a 6-year-old girl who developed iatrogenic Cushing syndrome due to improper dosing of hydrocortisone tablets. The patient exhibited typical features such as hypertension and growth retardation. Adjustments to her hydrocortisone regimen led to significant improvement in symptoms over time .
Case Study 2: Type 2 Diabetes Treatment
Recent research suggests potential applications of this compound in treating type 2 diabetes. A docking study indicated that it has a higher binding affinity to 11β-HSD1 than other analogs, suggesting its potential role in managing glucose metabolism disorders .
5. Research Findings
Recent studies have highlighted the biological activity of this compound beyond traditional uses:
- In Vitro Studies : Research demonstrated that this compound down-regulates GR transcripts and modulates endothelial cell function, enhancing barrier integrity .
- Molecular Dynamics Simulations : These studies indicate that this compound forms stable complexes with target proteins, which may underpin its therapeutic efficacy in metabolic disorders .
属性
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-cyclopentylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O6/c1-27-13-11-20(30)15-19(27)8-9-21-22-12-14-29(34,28(22,2)16-23(31)26(21)27)24(32)17-35-25(33)10-7-18-5-3-4-6-18/h15,18,21-23,26,31,34H,3-14,16-17H2,1-2H3/t21-,22-,23-,26+,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVOSEUFIRPIRM-KAQKJVHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC5CCCC5)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC5CCCC5)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872930 | |
Record name | Hydrocortisone cyclopentylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. | |
Record name | Hydrocortisone cypionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14541 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
508-99-6 | |
Record name | Hydrocortisone cypionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=508-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrocortisone cypionate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrocortisone cypionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14541 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HYDROCORTISONE CYPIONATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrocortisone cyclopentylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-cyclopentanepropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROCORTISONE CYPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XDY25L70B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。